Erythromycin A 6,9-Imino Ether

Description

Contextual Background of Macrolide Antibiotics and Erythromycin (B1671065) A

Macrolide antibiotics are a class of drugs characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached. Erythromycin, first isolated in 1952 from the actinomycete Saccharopolyspora erythraea (formerly Streptomyces erythraeus), is a prototypical 14-membered macrolide. nih.govmdpi.com It has been a clinically significant antibiotic for decades, effective against a range of Gram-positive and some Gram-negative bacteria by inhibiting protein synthesis. nih.govwikipedia.org

Erythromycin A is a structurally complex molecule, featuring a 14-membered lactone ring, ten chiral centers, and two sugar moieties: L-cladinose and D-desosamine. mdpi.com This intricate architecture is crucial for its biological activity. The molecule binds to the 50S subunit of the bacterial ribosome, interfering with protein synthesis and thereby exhibiting bacteriostatic or bactericidal effects. wikipedia.org Standard-grade erythromycin consists mainly of erythromycin A, which possesses the highest antibacterial activity among its related compounds (B, C, and D). wikipedia.org

A significant drawback of erythromycin A is its instability in acidic conditions, such as those found in the stomach. acs.orgnih.gov This instability leads to its rapid degradation into inactive products. acs.orgnih.gov In an acidic environment, erythromycin A undergoes an intramolecular cyclization to form inactive degradation products like 8,9-anhydroerythromycin-6,9-hemiketal and anhydroerythromycin-6,9; 9,12-spiroketal. mdpi.comscirp.org This acid-catalyzed degradation significantly reduces the oral bioavailability of the drug and has been a major impetus for the development of semisynthetic derivatives. nih.govuomus.edu.iq The goal of these modifications has been to enhance chemical stability while retaining or improving antibacterial efficacy. nih.gov

Structural Complexity and Biological Significance of Erythromycin A

Historical Significance of Erythromycin A 6,9-Imino Ether Discovery

The quest to overcome the chemical instability of erythromycin A led to extensive research into its chemical modification. This work unexpectedly yielded this compound, a compound that would prove to be of immense value.

This compound was discovered as an unexpected product during the Beckmann rearrangement of erythromycin A 9(E)-oxime. nih.govresearchgate.net The initial goal was to modify the C9 ketone of erythromycin A to prevent the formation of the inactive hemiketal. scirp.org However, treating the oxime with reagents like benzenesulfonyl chloride resulted in the formation of the bicyclic 6,9-imino ether, a novel 15-membered ring structure. nih.gov This reaction established a key pathway for creating a new class of macrolide antibiotics. nih.gov

The discovery of the 6,9-imino ether was a turning point in macrolide chemistry, leading directly to the development of the azalides, a new class of 15-membered macrolide antibiotics. nih.govresearchgate.net The imino ether serves as a crucial intermediate in the synthesis of these compounds. googleapis.comhovione.comub.edugoogle.com By reducing the imino ether, chemists could produce 9-deoxo-9a-aza-9a-homoerythromycin A, the core scaffold of the azalides. googleapis.comhovione.com Subsequent reductive N-methylation of this intermediate yields azithromycin (B1666446), one of the most successful and widely used antibiotics. uomus.edu.iqgoogleapis.comhovione.com Azithromycin exhibits greater stability in acidic conditions and a broader spectrum of activity compared to erythromycin A. mdpi.comgoogleapis.com

Origins as an Unexpected Product from Erythromycin A Oxime Rearrangement

Classification of this compound as a Key Synthetic Intermediate in Medicinal Chemistry Research

This compound is primarily classified not as an active pharmaceutical ingredient itself, but as a critical synthetic intermediate. google.comscbt.comopulentpharma.com Its formation via the Beckmann rearrangement of erythromycin A oxime is a key step in the semisynthesis of azalides. ub.edugoogle.comnih.gov The process generally involves:

Conversion of erythromycin A to its oxime derivative. googleapis.comub.edu

Beckmann rearrangement of the oxime to form this compound. nih.govgoogleapis.comub.edu

Reduction of the imino ether to the corresponding cyclic amine, 9-deoxo-9a-aza-9a-homoerythromycin A. googleapis.comub.edu

Reductive N-methylation to produce azithromycin. googleapis.comub.edu

Various synthetic methodologies have been developed to optimize this process, focusing on improving yields and purity at each stage. google.comwipo.intgoogle.com The stability and reactivity of the 6,9-imino ether have been subjects of study to streamline the production of azalide antibiotics. google.com

Table 1: Key Compounds in the Synthesis of Azithromycin from Erythromycin A

| Compound Name | Role in Synthesis | Key Structural Feature |

|---|---|---|

| Erythromycin A | Starting Material | 14-membered macrolide with a C9 ketone |

| Erythromycin A 9(E)-oxime | First Intermediate | C9 ketone converted to an oxime |

| This compound | Key Intermediate | 15-membered bicyclic imino ether |

| 9-Deoxo-9a-aza-9a-homoerythromycin A | Azalide Scaffold | Reduced 15-membered cyclic amine |

| Azithromycin | Final Product | N-methylated azalide |

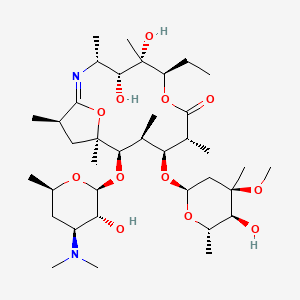

Structure

2D Structure

Properties

IUPAC Name |

(3R,4R,5S,6R,9R,10S,11S,12R,13R,15R)-12-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-6-ethyl-4,5-dihydroxy-10-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,9,11,13,15-hexamethyl-7,16-dioxa-2-azabicyclo[11.2.1]hexadec-1-en-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H66N2O12/c1-14-25-37(10,44)29(41)22(6)38-32-18(2)16-36(9,51-32)31(50-34-27(40)24(39(11)12)15-19(3)46-34)20(4)28(21(5)33(43)48-25)49-26-17-35(8,45-13)30(42)23(7)47-26/h18-31,34,40-42,44H,14-17H2,1-13H3/t18-,19-,20+,21-,22-,23+,24+,25-,26+,27-,28+,29-,30+,31-,34+,35-,36-,37-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPENQAXMHXRNMD-XBWOTNPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(N=C2C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)C)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](N=C2[C@@H](C[C@@](O2)([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)C)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H66N2O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

730.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99290-97-8, 342371-84-0 | |

| Record name | (1Z,3R,4R,5S,6R,9R,10S,11S,12R,13R,15R)-10-[(2,6-dideoxy-3-C-methyl-3-O-methyl--L-ribo-hexopyranosyl)oxy]-6-ethyl-4,5-dihydroxy-3,5,9,11,13,15-hexamethyl-12-[[3,4,6-trideoxy-3-(dimethylamino)--D-xylo-hexopyranosyl]oxy]- 7,16-Dioxa-2-azabicyclo[11.2.1]hexadec-1-en-8-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.402 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Erythromycine A iminoeter | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ERYTHROMYCIN A 6,9-IMINO ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2UY9UX4EW8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Erythromycin a 6,9 Imino Ether

Mechanistic Pathways of Formation

The core of the synthesis of Erythromycin (B1671065) A 6,9-imino ether lies in the carefully controlled Beckmann rearrangement of Erythromycin A 9(E)-oxime. mdpi.comrsc.orgnih.gov This reaction facilitates a ring expansion of the 14-membered macrolactone ring to a 15-membered ring, incorporating a nitrogen atom. scirp.orgscirp.org

The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an amide or a lactam. masterorganicchemistry.com In the context of Erythromycin A 9(E)-oxime, the reaction is initiated by the activation of the oxime's hydroxyl group, converting it into a good leaving group. masterorganicchemistry.com This is typically achieved using a sulfonyl chloride in the presence of a base. nih.gov

The key step of the mechanism involves the migration of the alkyl group anti-periplanar to the leaving group on the nitrogen atom. In the case of the 9(E)-oxime, this stereochemical arrangement dictates the migration of the C10 carbon to the nitrogen atom, with the simultaneous departure of the leaving group. This concerted migration results in the formation of a nitrilium ion intermediate. Subsequent intramolecular attack by the hydroxyl group at the C6 position onto the electrophilic carbon of the nitrilium ion leads to the formation of the cyclic Erythromycin A 6,9-imino ether. rsc.org The structure of this rearranged product has been unequivocally confirmed through various analytical techniques, including NMR, IR, MS, elemental analysis, and X-ray single crystal diffraction. researchgate.netsioc-journal.cn

A proposed mechanism for the isomerization of products from the Beckmann rearrangement of Erythromycin A (E) oxime has been introduced and substantiated through the rearrangement and subsequent reduction steps. researchgate.net

O-sulfonyl derivatives, such as benzenesulfonyl chloride and p-toluenesulfonyl chloride, are crucial reagents in facilitating the Beckmann rearrangement of Erythromycin A 9(E)-oxime. mdpi.comnih.gov These sulfonyl chlorides react with the hydroxyl group of the oxime to form a sulfonate ester. This transformation is critical because the sulfonate group is an excellent leaving group, a prerequisite for the rearrangement to proceed efficiently. masterorganicchemistry.com

The treatment of Erythromycin A 9(E)-oxime with benzenesulfonyl chloride in a mixture of acetone (B3395972) and water with sodium bicarbonate as a base leads to the formation of the this compound. mdpi.comnih.gov Similarly, p-toluenesulfonyl chloride is also widely used for this purpose. google.com The choice of the specific sulfonyl chloride and reaction conditions can influence the yield and purity of the final product.

| Reagent | Role in Rearrangement |

| Benzenesulfonyl Chloride | Activates the oxime hydroxyl group, forming a good leaving group to initiate the Beckmann rearrangement. mdpi.comnih.gov |

| p-Toluenesulfonyl Chloride | Functions similarly to benzenesulfonyl chloride, facilitating the rearrangement by creating an effective leaving group. google.com |

Elucidation of the Beckmann Rearrangement Mechanism Applied to Erythromycin A 9(E)-Oxime

Precursor Synthesis and Stereochemical Considerations

The successful synthesis of this compound is highly dependent on the quality and stereochemical purity of its precursor, Erythromycin A 9(E)-oxime.

The precursor, Erythromycin A oxime, is prepared by reacting Erythromycin A with hydroxylamine (B1172632) hydrochloride. mdpi.comnih.gov This reaction is typically carried out in the presence of a weak base and a buffer to neutralize the hydrochloric acid released during the reaction. mdpi.comnih.gov The reaction converts the C9 ketone group of Erythromycin A into an oxime functional group.

Synthesis of Erythromycin A Oxime from Erythromycin A and Hydroxylamine Hydrochloride

Optimization of Synthetic Routes and Process Chemistry

Significant efforts have been directed towards optimizing the synthesis of this compound to improve yield, purity, and process efficiency. One reported optimized condition for the Beckmann rearrangement involves reacting Erythromycin A 9(E)-oxime with p-toluenesulfonyl chloride at a molar ratio of 1.5 at 5°C for 1 hour. researchgate.net This optimized procedure reportedly yields this compound with a purity of 98% and a yield of 93%. researchgate.net

Another process improvement involves a one-pot synthesis where Erythromycin thiocyanate (B1210189) reacts with hydroxylamine to generate the thiocyanate salt of erythromycin oxime. google.com After reaching a certain conversion level monitored by HPLC, water and an immiscible organic solvent are added, and the pH is adjusted. The organic layer containing the erythromycin oxime is then directly treated with a sulfonyl chloride (mesyl chloride or p-toluenesulfonyl chloride) to effect the Beckmann rearrangement. google.com This method avoids the isolation of the intermediate erythromycin oxime, thereby simplifying the operation, increasing the conversion rate of erythromycin, and reducing production costs. google.com This streamlined process can achieve a weight yield of over 72% and an HPLC purity of over 92% for this compound. google.com

| Parameter | Optimized Condition/Method | Reported Outcome |

| Reaction Condition | n(p-TsCl):n(EMAE-O) = 1.5, 5°C, 1 h | Purity: 98%, Yield: 93% researchgate.net |

| Process Improvement | One-pot synthesis from Erythromycin thiocyanate without isolation of oxime intermediate. | Weight Yield: >72%, HPLC Purity: >92% google.com |

Investigation of Solvent Systems (e.g., Acetone-Water, Methylene (B1212753) Chloride-Water, Alcohols)

The choice of solvent system is critical in the Beckmann rearrangement of Erythromycin A 9-oxime to form this compound, significantly influencing reaction efficiency, product purity, and ease of downstream processing.

Historically, a mixture of a water-soluble organic solvent like acetone and water has been a mainstream choice. researchgate.net This system facilitates the dissolution of both the erythromycin derivative and the reagents. However, a significant drawback is the need for recovery of the organic solvent from the mother liquor after the reaction, which can be energy-intensive and add complexity to the process. researchgate.net

A biphasic solvent system comprising methylene chloride and water has also been effectively employed. encyclopedie-environnement.org In one patented process, the Beckmann rearrangement is carried out in this system in the presence of triethylamine (B128534) and sodium bicarbonate, yielding 87-96% pure this compound. encyclopedie-environnement.org The ratio of methylene chloride to water is a key parameter, with a preferred ratio of approximately 0.46:1 (v/v) being reported. researchgate.net This biphasic approach allows for the separation of the product into one phase, simplifying extraction and purification.

Lower alcohols are also utilized as reaction solvents. researchgate.net For instance, the initial reaction of erythromycin thiocyanate with hydroxylamine can be performed in lower alcohols to generate the corresponding thiocyanate salt of erythromycin oxime. researchgate.net The subsequent rearrangement can then proceed in a different solvent system after the initial oximation step. researchgate.net

More recent innovations have explored the use of a single water system as the solvent. researchgate.net This approach offers significant advantages in terms of environmental impact and process simplification, as it eliminates the need for organic solvent recovery. researchgate.net The reaction in a single water system is reported to be more stable. researchgate.net

| Solvent System | Key Features | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Acetone-Water | Homogeneous reaction mixture. | Good solubility of reactants. | Requires solvent recovery from mother liquor. | researchgate.net |

| Methylene Chloride-Water | Biphasic system. | Simplified product extraction; can yield high purity (87-96%). | Use of a chlorinated solvent. | encyclopedie-environnement.org |

| Lower Alcohols | Used in the initial oximation step. | Effective for the formation of erythromycin oxime salt. | May require solvent exchange for the rearrangement step. | researchgate.net |

| Single Water System | Eliminates organic solvents. | More stable reaction, environmentally friendly, no solvent recovery needed. | May require specific catalysts and pH control for efficiency. | researchgate.net |

pH Control Strategies for Enhanced Reaction Efficiency and Purity

Precise control of pH at different stages of the synthesis and purification of this compound is a crucial strategy for maximizing reaction efficiency, improving product purity, and facilitating the removal of impurities.

In processes utilizing a single water system, a multi-stage pH adjustment is employed. researchgate.netgoogle.com The initial condensation reaction between erythromycin oxime and an acid chloride is conducted at a pH of 3.5-4.6. google.com Following this, the pH is raised to 4.6-6.5 by adding an alkaline substance to facilitate the rearrangement reaction, leading to the formation of this compound. google.com This sequential pH control ensures that each reaction step proceeds under its optimal conditions.

For purification, pH adjustments are critical for separating the desired product from by-products and unreacted starting materials. After the reaction is complete, impurities can be extracted by adding a non-water-soluble solvent, leaving the this compound dissolved in the aqueous phase. researchgate.netgoogle.com Subsequently, the pH of the aqueous phase is adjusted to a range of 8.0-11.0. google.com This increase in pH decreases the solubility of this compound in water, causing it to precipitate as a high-purity solid which can then be isolated by filtration. google.com

In biphasic systems, such as methylene chloride-water, pH control is also essential. One process describes adjusting the pH to between 9 and 12 after the initial oximation reaction to facilitate the extraction of the erythromycin oxime into the organic layer before the rearrangement step. researchgate.net Another patent details a process where, after the rearrangement, the pH of the mixture is adjusted to 5.4-5.5 with acetic acid to separate the aqueous layer containing the product. researchgate.net The pH of this aqueous layer is then raised to 12-13 with sodium hydroxide (B78521) to precipitate the final product. researchgate.net

| Process Stage | pH Range | Purpose | Reference |

|---|---|---|---|

| Condensation Reaction (in water) | 3.5 - 4.6 | To facilitate the reaction of erythromycin oxime with acid chloride. | google.com |

| Rearrangement Reaction (in water) | 4.6 - 6.5 | To promote the formation of this compound. | google.com |

| Product Precipitation | 8.0 - 11.0 | To decrease the solubility of the product in water for isolation. | google.com |

| Extraction of Oxime (biphasic) | 9 - 12 | To move the erythromycin oxime into the organic phase. | researchgate.net |

| Aqueous Layer Separation (biphasic) | 5.4 - 5.5 | To separate the aqueous layer containing the product. | researchgate.net |

| Final Product Precipitation (biphasic) | 12 - 13 | To precipitate the pure product from the aqueous phase. | researchgate.net |

Development of Simplified Operations to Improve Conversion Rates and Reduce Material Loss

Efforts to streamline the synthesis of this compound have focused on developing simplified, "one-pot" or telescoped procedures that avoid the isolation and purification of intermediate compounds. These simplified operations can lead to higher conversion rates, reduced material loss, and lower production costs. researchgate.netfrontiersin.org

Another patented process describes the preparation of the imino ether from erythromycin thiocyanate without isolating the erythromycin base and erythromycin oxime. encyclopedie-environnement.org This method utilizes a biphasic solvent system and results in a high-purity product. encyclopedie-environnement.org A "one-pot" reaction that combines the Beckmann rearrangement and a subsequent reduction step has also been developed for the synthesis of a downstream product, which reduces production time and the number of operational steps. google.com

Addressing Impurity Profiles and By-product Management in Synthesis

The synthesis of this compound can generate several impurities that must be carefully managed to ensure the quality of the final product. Common impurities include unreacted Erythromycin A 9-oxime and by-products from the rearrangement agent, such as p-toluenesulfonic acid when p-toluenesulfonyl chloride is used. researchgate.net

The presence of these impurities necessitates purification steps, which are often achieved through solvent extraction at different pH levels. researchgate.net For instance, in an aqueous acetone system, after the reaction, impurities like p-toluenesulfonic acid and unreacted oxime remain with the product. researchgate.net The isolation process then requires the evaporation of acetone followed by solvent extraction at a pH between 5.5 and 8. researchgate.net

A method for producing high-purity this compound (≥94%) involves using a single water solvent system and a specific purification sequence. researchgate.net After the reaction, a non-water-soluble solvent like chloroform (B151607) or dichloroethane is used for extraction. researchgate.net Many impurities are soluble in the organic solvent, while the desired product remains in the aqueous phase. researchgate.net This allows for effective separation. The final, high-purity product is then precipitated from the aqueous phase by adjusting the pH. researchgate.net

Green Chemistry Approaches in Imino Ether Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical intermediates like this compound to reduce the environmental footprint of the manufacturing process.

Solvent Minimization and Recycling Strategies

A key aspect of greening the synthesis of this compound is the minimization of organic solvent use. The development of a synthesis process that utilizes a single water system is a significant step in this direction. researchgate.net This approach eliminates the need for organic solvents in the reaction medium, thereby obviating the need for solvent recovery operations, which are often energy-intensive. researchgate.net

In processes where organic solvents are still used, such as in extraction steps, the choice of solvent and the potential for recycling are important considerations. While specific recycling strategies for the solvents used in this compound synthesis are not extensively detailed in the provided search results, the general practice in the pharmaceutical industry is to recover and reuse solvents where feasible to reduce costs and environmental impact. The recovery of solvents like acetonitrile (B52724) can be achieved through distillation. researchgate.net

Waste Stream Reduction and Environmental Impact Mitigation

The reduction of waste streams is a primary goal in the green synthesis of this compound. The "one-pot" synthesis approach, where intermediates are not isolated, significantly reduces the number of operational steps and, consequently, the discharge of waste gas, waste water, and industrial residue. google.com A process that combines the Beckmann rearrangement and reduction in a single pot using water as a solvent has been shown to improve the yield by 1-3% compared to older techniques while also reducing the three wastes. google.com

The use of a single water system for the synthesis also contributes to easier waste management. researchgate.net The mother liquor after product filtration is a single aqueous system, free of organic solvents, which simplifies wastewater treatment and lowers the Chemical Oxygen Demand (COD). researchgate.net This makes the process more environmentally friendly and suitable for large-scale production. researchgate.net The environmental impact of macrolide antibiotics and their production is a significant concern, as these compounds can be released into the environment through manufacturing effluents. encyclopedie-environnement.org Therefore, developing greener synthetic routes is crucial for mitigating this impact. umich.edu

Advanced Structural Characterization and Conformational Analysis

Spectroscopic and Spectrometric Elucidation of Molecular Structure

A combination of spectroscopic and spectrometric techniques has been instrumental in the complete structural assignment of Erythromycin (B1671065) A 6,9-imino ether. researchgate.netcqvip.com

Application of High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Vibrational Analysis using Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides valuable information about the functional groups present in Erythromycin A 6,9-imino ether. The formation of the imino ether is a key structural change from its precursor, and this is reflected in the IR spectrum. researchgate.net The disappearance of the oxime hydroxyl group absorption and the appearance of a characteristic C=N stretching vibration would be primary indicators of the successful rearrangement.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H (Alcohols) | ~3450 (broad) |

| C-H (Alkanes) | ~2970-2870 |

| C=O (Lactone) | ~1730 |

| C=N (Imino Ether) | ~1650 |

| C-O (Ethers, Esters) | ~1250-1000 |

This table represents expected characteristic IR absorption ranges for the functional groups present in this compound. Actual values are determined from experimental spectra.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a critical tool for determining the molecular weight and confirming the elemental composition of this compound. researchgate.net High-resolution mass spectrometry (HRMS) provides a precise mass measurement, which helps in deducing the molecular formula. sci-hub.se The fragmentation pattern observed in MS/MS experiments offers further structural insights, revealing the connectivity of the macrolide ring and its sugar moieties. sci-hub.seinformahealthcare.com The molecular formula for this compound is C₃₇H₆₆N₂O₁₂. nih.govbiosynth.com The calculated molecular weight is approximately 730.93 g/mol . biosynth.com

Elemental Analysis for Empirical Formula Validation

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound. researchgate.net This data is used to calculate the empirical formula, which can then be compared with the molecular formula derived from mass spectrometry to validate the compound's identity. For a compound with the molecular formula C₃₇H₆₆N₂O₁₂, the theoretical elemental composition would be approximately:

| Element | Percentage (%) |

| Carbon | 60.80 |

| Hydrogen | 9.10 |

| Nitrogen | 3.83 |

| Oxygen | 26.27 |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography has provided unambiguous proof of the solid-state structure of this compound. researchgate.netsioc-journal.cnsioc-journal.cn

Crystal Growth Conditions and Optimization for Single-Crystal Diffraction

Single crystals of this compound suitable for X-ray diffraction have been successfully grown. researchgate.netsioc-journal.cnsioc-journal.cn The process typically involves dissolving the purified compound in an appropriate solvent system and allowing for slow evaporation or cooling to induce crystallization. The optimization of crystal growth is crucial for obtaining high-quality diffraction data.

The crystal structure of this compound was determined to belong to the orthorhombic system with the space group P2₁2₁2₁. researchgate.netsioc-journal.cnsioc-journal.cn The unit cell parameters have been reported as:

a = 1.0646(2) nm researchgate.netsioc-journal.cnsioc-journal.cn

b = 1.7896(4) nm researchgate.netsioc-journal.cnsioc-journal.cn

c = 2.3755(5) nm researchgate.netsioc-journal.cnsioc-journal.cn

α = β = γ = 90.00(0)° researchgate.netsioc-journal.cnsioc-journal.cn

The volume of the unit cell is 4.5257(16) nm³, with a calculated density (Dc) of 1.187 g/cm³. researchgate.netsioc-journal.cnsioc-journal.cn There are four molecules (Z=4) within the unit cell. researchgate.netsioc-journal.cnsioc-journal.cn

| Crystal System | Space Group | a (nm) | b (nm) | c (nm) | α (°) | β (°) | γ (°) | V (nm³) | Z | Dc (g/cm³) |

| Orthorhombic | P2₁2₁2₁ | 1.0646(2) | 1.7896(4) | 2.3755(5) | 90.00 | 90.00 | 90.00 | 4.5257(16) | 4 | 1.187 |

These crystallographic data provide a definitive three-dimensional model of the molecule in the solid state, confirming the bicyclic imino ether structure.

Elucidation of Three-Dimensional Conformation and Stereochemistry

The crystal structure analysis reveals that this compound crystallizes in an orthorhombic system with the space group P21212 1. researchgate.net This specific crystallographic information defines the symmetrical arrangement of the molecules within the crystal lattice. The structure was elucidated based on a combination of analytical methods, including NMR, IR, and MS, with X-ray crystallography providing the definitive structural confirmation. researchgate.netscribd.com

| Crystallographic Data for this compound | |

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P21212 1 |

| a | 1.0646(2) nm |

| b | 1.7896(4) nm |

| c | 2.3755(5) nm |

| α, β, γ | 90.00(0)° |

| Volume (V) | 4.5257(16) nm³ |

| Z (Molecules per unit cell) | 4 |

Data sourced from a single-crystal X-ray diffraction study. researchgate.net

Analysis of Intramolecular Torsional Angles and Hydrogen Bonding Networks

The conformation of this compound is stabilized by a network of intramolecular interactions. The molecule's bicyclic structure imposes significant constraints on the torsional angles along the macrolactone backbone, forcing it into a specific, rigid conformation. cymitquimica.com The presence of multiple hydroxyl groups on the macrolide and its sugar moieties creates the potential for a complex network of intramolecular hydrogen bonds. cymitquimica.com These hydrogen bonds are critical in defining the molecule's three-dimensional shape and stability. While detailed torsional angles and specific hydrogen bond lengths are determined from the full crystallographic data, their collective effect is the adoption of an energetically favorable, folded-out conformation characteristic of many macrolides. researchgate.net

Comparative Conformational Studies of the Macrolactone Ring System

Impact of 6,9-Imino Ether Formation on Macrolactone Ring Flexibility and Puckering

The formation of the 6,9-imino ether bridge has a profound impact on the conformational dynamics of the erythromycin macrolactone ring. In the parent Erythromycin A, the 14-membered ring possesses considerable flexibility. This flexibility allows it to exist in equilibrium with various forms, including the inactive 8,9-anhydro-6,9-hemiketal and 6,9:9,12-spiroketal degradation products in acidic conditions. mdpi.com

Comparison with Erythromycin A, Erythromycin A Oxime, and Azalide Analogs

The conformation of this compound is distinct when compared to its precursor and subsequent products.

Erythromycin A: The parent compound features a C9 ketone and a flexible 14-membered ring. mdpi.com In solution, it can interconvert between the ketone and various hemiacetal forms, highlighting its conformational adaptability. researchgate.net

Erythromycin A Oxime: As the direct precursor, Erythromycin A 9(E)-oxime features a C9=NOH group. mdpi.comnih.gov While it is also a 14-membered macrolide, the geometry of the sp2-hybridized C9 center and the potential for (E) and (Z) isomerism give it a different conformational profile than both the parent ketone and the rearranged bicyclic imino ether. acs.org

Azalide Analogs: The 6,9-imino ether is a key intermediate in the synthesis of azalides, such as azithromycin (B1666446). nih.govresearchgate.net Azalides are characterized by the insertion of a nitrogen atom into the macrolactone ring, creating an expanded 15-membered ring. mdpi.comresearchgate.net This results in a monocyclic 15-membered structure, which is conformationally distinct from the bicyclic 14-membered framework of the 6,9-imino ether. jst.go.jpresearchgate.net

Identification and Characterization of Isomeric Forms (e.g., 9,11-Imino Ether)

Under certain conditions of the Beckmann rearrangement, an isomeric product, Erythromycin A 9,11-imino ether, can be formed alongside the 6,9-imino ether. researchgate.netresearchgate.net The 9,11-isomer is a structurally related but distinct compound that serves as a key intermediate for different synthetic pathways. researchgate.net

Contrasting the crystal structures of the two isomers is useful for understanding the mechanism of the Beckmann rearrangement and subsequent isomerization. researchgate.net The 9,11-imino ether has been characterized as forming a stable 1:1 molecular adduct with acetonitrile (B52724) and crystallizes in a different system than the 6,9-isomer. researchgate.net

| Comparison of Imino Ether Isomers | |

| Feature | This compound |

| Bridge | C(6)-O-C(9)-N |

| Crystal System | Orthorhombic researchgate.net |

| Space Group | P21212 1 researchgate.net |

| Molecular Formula | C37H66N2O12 nih.gov |

Derivatization and Structural Modification of Erythromycin a 6,9 Imino Ether

Synthesis of Novel Erythromycin (B1671065) A 6,9-Imino Ether Analogs

The synthesis of novel analogs of Erythromycin A 6,9-imino ether has been a focal point of research, aiming to modulate the biological activity of the parent compound. These efforts have primarily centered on the chemical modification of peripheral functional groups and the exploration of variations on the imino ether moiety itself.

Chemical Modification at Peripheral Hydroxyl Groups (e.g., C-4'', C-11, C-12)

The hydroxyl groups at positions C-4'' of the cladinose (B132029) sugar and C-11 and C-12 of the aglycone are prime targets for chemical modification. One notable strategy involves the formation of cyclic carbonates at the C-11 and C-12 positions, which can then be further derivatized. For instance, a series of 4″-O-carbamates of 11,12-cyclic carbonate this compound have been synthesized and evaluated for their in vitro antibacterial activity. nih.govdntb.gov.uasdu.edu.cn These modifications have shown to significantly enhance the activity against both erythromycin-susceptible and -resistant strains of Streptococcus pneumoniae. nih.gov Specifically, all the synthesized 4"-O-carbamate analogs demonstrated favorable activity (0.03 μg/mL) against erythromycin-susceptible S. pneumoniae, which was a 133-fold increase in activity compared to the precursor compounds. nih.gov Furthermore, these analogs exhibited 4 to 32-fold greater effectiveness than erythromycin A against resistant S. pneumoniae strains. nih.gov

Direct alkylation of the hydroxyl groups has also been explored. Methylation of the hydroxyl groups of erythromycin A analogs has been shown to proceed in a stepwise manner, with the C-6 and C-11 positions being the initial sites of reaction. jst.go.jpjst.go.jp Further methylation can occur at the C-12 and C-4'' positions. jst.go.jp O-alkylation with groups other than methyl has been observed to occur exclusively at the C-11 hydroxyl group. jst.go.jp The antibacterial activity of these O-alkyl derivatives varies, with 6,12-di-O-methylerythromycin A showing comparable activity to erythromycin A, while 11-O-methylerythromycin A was slightly less active. jst.go.jp O-methylation at the C-4" position generally leads to a decrease in antibacterial activity. jst.go.jp

Table 1: Antibacterial Activity of Selected 4″-O-Carbamates of 11,12-Cyclic Carbonate this compound Analogs

| Compound | Modification | MIC (µg/mL) vs. S. pneumoniae (susceptible) | MIC (µg/mL) vs. S. pneumoniae (resistant, ermB) | MIC (µg/mL) vs. S. pneumoniae (resistant, mefA) |

|---|---|---|---|---|

| Precursor 2/3 | 11,12-cyclic carbonate | 4 | >128 | >128 |

| Analog 7 | 4"-O-carbamate derivative | 0.03 | 1 | 0.015 |

| Analog 24 | 4"-O-carbamate derivative | 0.03 | 2 | 0.06 |

| Analog 28 | 4"-O-carbamate derivative | 0.03 | 0.5 | 0.5 |

| Analog 29 | 4"-O-carbamate derivative | 0.03 | 0.25 | 0.5 |

| Erythromycin A | Reference | 0.06 | 128 | 8 |

| Azithromycin (B1666446) | Reference | 0.125 | 128 | 4 |

Data sourced from Zhang L, et al. (2011). nih.gov

Exploration of Structural Variations on the Imino Ether Moiety

The imino ether functional group itself is a site for chemical transformation. While many derivatizations focus on the peripheral hydroxyl groups, some studies have explored direct modifications of the imino ether. For example, the reaction of this compound with aldehydes in ethanol (B145695) leads to the formation of N-(1-ethoxyalkyl)imines. rsc.orgrsc.org This reaction demonstrates that the nitrogen of the imino ether is nucleophilic and can be functionalized, opening avenues for creating a diverse range of analogs with potentially altered biological profiles. The reaction with benzaldehyde, however, results in a more complex 9,12-epoxy Schiff's base derivative. rsc.orgrsc.org

Development of Bioconjugates and Hybrid Structures Based on the Imino Ether Scaffold

The development of bioconjugates and hybrid molecules by attaching other bioactive moieties to the this compound scaffold is an area of interest for creating drugs with dual modes of action or improved targeting. While the synthesis of bioconjugates from erythromycin A oxime, a precursor to the imino ether, has been reported, including the creation of drug conjugates and biopolymers, specific examples of bioconjugates derived directly from the pre-formed this compound are not extensively documented in the reviewed literature. researchgate.net The concept of hybrid molecules has been explored more broadly within the azalide class, with azalide-steroid conjugates being prepared from derivatives of azithromycin. researchgate.net These efforts suggest the potential for similar strategies to be applied to the imino ether intermediate, although specific research in this area appears limited.

Chemical Transformations Leveraging the Imino Ether Moiety

The inherent chemical reactivity of the imino ether functionality makes it a valuable synthon for further transformations, leading to the core structures of important azalide antibiotics.

Reductive Transformations to Yield Azalide Precursors (e.g., 9-Deoxo-9a-aza-9a-homoerythromycin A)

A crucial transformation of this compound is its reduction to 9-deoxo-9a-aza-9a-homoerythromycin A, the key precursor for azithromycin and other azalides. nih.govresearchgate.netgoogle.comub.edulgcstandards.com This reduction can be achieved through various methods, including catalytic hydrogenation and the use of hydride reducing agents.

Catalytic hydrogenation is a widely employed method, utilizing catalysts such as platinum on carbon (Pt/C), rhodium on carbon (Rh/C), or platinum dioxide (PtO2). ub.eduquickcompany.in The reaction is typically carried out under pressure in a suitable solvent like acetic acid. ub.edu One-pot procedures have also been developed where the reduction of the imino ether and subsequent reductive methylation to form azithromycin are performed sequentially in the same reaction vessel using a noble metal catalyst and hydrogen in the presence of formaldehyde. justia.comgoogleapis.com

Sodium borohydride (B1222165) (NaBH4) is another effective reducing agent for this transformation, typically used in a protic solvent like methanol (B129727) at low temperatures. ub.edugoogle.com The use of sodium borohydride in methanol has been reported to have a yield of approximately 90%. google.com However, it has been noted that methanol can react with the reducing agent. ub.edu

Table 2: Comparison of Reducing Agents for the Synthesis of 9-Deoxo-9a-aza-9a-homoerythromycin A

| Reducing Agent/Catalyst | Solvent | Temperature | Pressure | Yield (%) | Reference |

|---|---|---|---|---|---|

| Sodium Borohydride | Methanol | 0°C to <5°C | Atmospheric | ~90 | ub.edugoogle.com |

| Catalytic Hydrogenation (Pt/C) | Water/Acetic Acid | 40-45°C | 8-9 kg/cm² | Not specified | quickcompany.in |

| Catalytic Hydrogenation (Rh/C) | Acetic Acid/Water | 40-45°C | 40 bar | 98 (crude azithromycin) | googleapis.com |

| Catalytic Hydrogenation (PtO2) | Acetic Acid | Not specified | 70 atm | Not specified | ub.edu |

This table compiles data from various sources and may not represent directly comparable experiments.

Hydration and Ring Opening Reactions of the Imino Ether

The imino ether moiety is susceptible to hydration and ring-opening reactions, which are fundamental to the formation of the 15-membered azalide ring. The discovery that the bicyclic imino ether could be opened by hydration was a significant breakthrough, confirming the formation of a 15-membered macrocycle with an incorporated amino group. nih.govlgcstandards.com This acid-catalyzed hydrolysis is a key step in the synthesis of 9-deoxo-9a-aza-9a-homoerythromycin A from the imino ether. google.com

Furthermore, intramolecular transannular reactions of the imino ether can lead to rearranged products. For instance, the translactonization of the 6,9-imino ether involving the C-11 hydroxyl group can result in the formation of a 13-membered imino ether. researchgate.netresearchgate.net This highlights the complex reactivity of the imino ether and the potential for skeletal rearrangements to generate novel macrolide structures. In some cases, acid-catalyzed degradation of related erythromycin derivatives can lead to the formation of anhydroerythromycin A, a spiroketal product. beilstein-journals.orgresearchgate.net

Transannular Rearrangements of Azalide Iminoethers

The formation of azalides, a class of macrolide antibiotics characterized by the insertion of a nitrogen atom into the aglycone ring, often proceeds through iminoether intermediates. The transannular reactions between the hydroxyl groups of the aglycone ring and the iminoether and lactone functionalities of 9a- and 8a-azalide iminoethers have been investigated under various conditions. researchgate.net

A notable transannular rearrangement involves the translactonization by the 11-hydroxyl group of certain azalide iminoethers, resulting in the formation of 13-membered iminoethers. researchgate.net Furthermore, the thermal rearrangement of specific 9a-azalide iminoethers can lead to an epimeric mixture of 9,11-iminoethers. researchgate.net These rearrangements highlight the conformational flexibility of the macrolide ring and the potential for creating novel structural scaffolds.

The Beckmann rearrangement of erythromycin A 9(E)-oxime is a key step in the synthesis of azithromycin, a prominent azalide. researchgate.net This reaction initially yields a 9,11-imino ether, which can also be obtained through the isomerization of its 6,9-imino ether isomer. researchgate.net The conformational analysis of the bicyclic 9a- and 8a-iminoether intermediates is crucial for understanding their reactivity. Studies utilizing 2D NMR and molecular modeling have shown that the smaller ring in both bicyclic systems and steric effects around the imidate group are determining factors in their reduction. researchgate.net

Strategies for Enhancing Molecular Properties through Modification

The primary motivation for modifying erythromycin A is to improve its stability in acidic conditions, thereby enhancing its oral bioavailability. nih.govnih.gov The acid-catalyzed degradation of erythromycin A proceeds via an intramolecular dehydration involving the C-9 ketone. nih.gov By modifying this functional group, the degradation pathway can be effectively blocked.

The synthesis of azalides, such as azithromycin, from erythromycin A involves the conversion of the C-9 ketone to an oxime, followed by a Beckmann rearrangement to form an iminoether, and subsequent reduction and methylation. nih.govgoogle.com This incorporation of a nitrogen atom into the macrolide ring to form a 15-membered ring prevents the intramolecular cyclization, significantly improving acid stability. nih.govresearchgate.net

Another strategy to enhance acid stability is the methylation of the 6-hydroxyl group, as seen in clarithromycin (B1669154), which hinders the formation of the 6,9-ketal. researchgate.net The conversion of the 9-keto group into 9-oxime or 9-amino derivatives, as in roxithromycin (B50055) and dirithromycin (B1670756) respectively, also imparts greater acid stability. researchgate.net

A more direct approach to stabilizing erythromycin A involves the chemical modification of the C-9 ketone. For instance, linking adamantane (B196018) to the C-9 position via a pH-sensitive hydrazone bond has been shown to improve acid stability. nih.gov This modification specifically targets the site of the intramolecular degradation reaction. nih.gov

Table 1: Strategies for Improving Acid Stability of Erythromycin A Derivatives

| Derivative Class | Modification Strategy | Resulting Compound Example | Reference |

|---|---|---|---|

| Azalides | Ring expansion via Beckmann rearrangement of 9-oxime and nitrogen incorporation | Azithromycin | nih.govresearchgate.net |

| Clarithromycin | Methylation of the C-6 hydroxyl group | Clarithromycin | researchgate.net |

| Roxithromycin | Conversion of the C-9 keto group to a 9-oxime | Roxithromycin | researchgate.net |

| Dirithromycin | Conversion of the C-9 keto group to a 9-amino group | Dirithromycin | researchgate.net |

| Hydrazone Derivatives | Chemical linkage at the C-9 ketone | Adamantane-modified erythromycin | nih.gov |

The derivatization of this compound and related azalide intermediates offers opportunities to modulate their interaction with biological targets, primarily the bacterial ribosome. The extensive synthetic efforts in this area aim to generate novel structures with altered biological profiles. researchgate.net

The conversion of erythromycin A into linear fragments corresponding to the eastern portion (C1 to C8 or C9 plus the nitrogen atom) of azalide antibiotics has been explored. researchgate.net These fragments serve as advanced intermediates for the synthesis of novel azalide structures where the western portion of the molecule can be varied, while conserving the eastern portion that is crucial for binding. researchgate.net This modular approach allows for the systematic exploration of structure-activity relationships.

The synthesis of 13-membered azalides has also been pursued, starting from the 6,9-imino ether of erythromycin A. This involves a series of chemical transformations, including protection of hydroxyl groups, to achieve the desired macrocyclic structure. google.com Such modifications can significantly alter the conformation and binding properties of the resulting macrolide.

Structure Activity Relationship Sar Studies and Molecular Interactions

Quantitative Structure-Activity Relationships (QSAR) Applied to Erythromycin (B1671065) A 6,9-Imino Ether Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the chemical structure of compounds with their biological activity. nih.gov These models are instrumental in drug discovery for predicting the activity of new derivatives and guiding synthetic efforts. nih.govethernet.edu.et

Statistical Modeling of Structural Descriptors (e.g., Hydrophobicity, Steric Parameters) and Their Impact on Molecular Properties

While specific QSAR studies focusing exclusively on Erythromycin A 6,9-imino ether are not extensively documented in publicly available literature, the principles of QSAR have been broadly applied to macrolide antibiotics. These studies typically involve the statistical analysis of various structural descriptors to understand their influence on properties like antibacterial potency and pharmacokinetics.

Key structural descriptors often considered in QSAR models for macrolides include:

Hydrophobicity (Log P): This parameter is crucial for membrane permeability and interaction with biological targets. Modifications to the erythromycin scaffold, such as the introduction of the imino ether group and subsequent alkylation, significantly alter the molecule's hydrophobicity, which in turn affects its distribution and cellular uptake. dokumen.pub

Steric Parameters (e.g., Molar Refractivity, Taft Steric Parameter): The size and shape of substituents on the macrolide ring and its appendages influence how the molecule fits into its binding site on the ribosome. dokumen.pub For instance, the size of the alkyl or arylalkyl group on the 9a-nitrogen of azalides can impact selectivity and potency. nih.gov

QSAR models, such as those developed using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide 3D maps of favorable and unfavorable regions for these properties around the molecule, guiding the design of more potent analogs. nih.gov

Hansch-Fujita Analysis for Predicting Chemical Behavior

The Hansch-Fujita analysis is a classic QSAR approach that develops a linear equation to correlate the biological activity of a series of compounds with their physicochemical parameters, primarily hydrophobicity (log P), electronic effects (σ), and steric effects (Es). dokumen.pub The general form of the Hansch equation is:

log(1/C) = k₁logP + k₂σ + k₃Es + k₄

Where C is the concentration of the compound required to produce a specific biological effect, and k₁, k₂, k₃, and k₄ are constants determined by regression analysis.

For derivatives of this compound, a Hansch-Fujita analysis would involve synthesizing a series of analogs with varying substituents and measuring their biological activity. The resulting data would then be used to generate an equation that could predict the activity of other, unsynthesized derivatives. This approach allows for a more rational design of new compounds with potentially improved properties. dokumen.pub

Investigation of Molecular Targets and Binding Mechanisms (Indirect via Azalides)

The primary molecular target of macrolide antibiotics, including the azalides derived from this compound, is the bacterial ribosome. nih.gov They inhibit protein synthesis by binding to the 50S ribosomal subunit. nih.govresearchgate.net

Analysis of Ribosomal Binding Site Interactions of Downstream Azalide Products

Azalides, such as azithromycin (B1666446), bind within the nascent peptide exit tunnel of the 50S ribosomal subunit. nih.govresearchgate.net Their binding site is primarily composed of 23S rRNA, with contributions from ribosomal proteins L4 and L22. nih.gov Key interactions include:

Hydrogen bonds between the desosamine (B1220255) sugar of the macrolide and specific nucleotides of the 23S rRNA.

Hydrophobic interactions between the macrolactone ring and the ribosomal tunnel. nih.gov

The insertion of the nitrogen atom into the aglycone ring to form the 15-membered azalide structure, a direct consequence of the 6,9-imino ether intermediate, allows for a unique conformation and additional interactions within the ribosomal tunnel compared to 14-membered macrolides like erythromycin. nih.govresearchgate.net This contributes to the broader antibacterial spectrum of azalides. nih.gov

Table 1: Key Ribosomal Interactions of Azalides

| Molecular Component | Interacting Ribosomal Component | Type of Interaction |

|---|---|---|

| Desosamine Sugar | 23S rRNA | Hydrogen Bonding |

| Macrolactone Ring | Ribosomal Tunnel | Hydrophobic Interactions |

Conformational Changes Induced by Structural Modifications and Their Effect on Molecular Interactions

The formation of the 6,9-imino ether and its subsequent conversion to the 15-membered azalide ring introduces significant conformational flexibility to the macrolide structure. nih.gov This is in contrast to the more rigid 14-membered ring of erythromycin. Alkylation at the 6-OH position, as seen in clarithromycin (B1669154), is also known to induce beneficial conformational changes. nih.gov

These structural modifications can lead to:

Altered Binding Affinity: The modified conformation can either enhance or decrease the binding affinity for the ribosomal target.

Improved Acid Stability: The 6,9-imino ether formation is a key step in creating azalides that are more stable in acidic environments compared to erythromycin A. This improved stability is crucial for oral administration. nih.gov

Modified Pharmacokinetic Properties: Changes in conformation and physicochemical properties influence how the drug is absorbed, distributed, metabolized, and excreted. The unique pharmacokinetic profile of azithromycin, characterized by high tissue concentrations, is a direct result of the chemical modifications originating from the imino ether intermediate. researchgate.net

Studies on Off-Target Molecular Interactions (e.g., Autophagy Modulation by Azithromycin precursors)

Recent studies have revealed that azithromycin, a downstream product of this compound, can have off-target effects, notably the inhibition of autophagy. biorxiv.orgnih.gov Autophagy is a fundamental cellular process for degrading and recycling cellular components. nih.gov

Research has shown that azithromycin can block autophagic flux, leading to the accumulation of autophagosomes. biorxiv.orgnih.gov This effect is being investigated for its potential therapeutic implications in diseases like cancer, where autophagy can promote tumor cell survival. nih.govsemanticscholar.org Interestingly, precursors of azithromycin and other macrolides like clarithromycin and roxithromycin (B50055) show a lesser effect on autophagy, suggesting that the specific structural features of azithromycin are responsible for this off-target activity. biorxiv.org Studies are ongoing to identify the precise molecular targets of azithromycin that lead to autophagy inhibition, with some evidence pointing towards an impact on cytoskeletal protein dynamics and lysosomal trafficking. nih.gov

Principles of Drug Design Derived from Imino Ether SAR Data

The formation of this compound has been a pivotal development in the field of macrolide antibiotics. It served not only as a key intermediate but also as a scaffold that gave rise to critical structure-activity relationship (SAR) data. These data have been instrumental in guiding the rational design of new generations of macrolide antibiotics with improved properties, most notably the azalides and specific ketolide derivatives. The principles derived from studying the imino ether and its subsequent modifications primarily revolve around strategies to enhance acid stability, broaden the antibacterial spectrum, and overcome clinically relevant mechanisms of bacterial resistance.

Expansion of the Macrolactone Ring: The Genesis of Azalides

A groundbreaking principle derived from the chemistry of this compound was the expansion of the 14-membered macrolactone ring. The synthesis of the 6,9-imino ether, formed via a Beckmann rearrangement of 9(E)-erythromycin A oxime, was a critical step that led to the creation of a 15-membered macrocycle with a nitrogen atom incorporated into the ring system. mdpi.com This structural transformation shattered the existing paradigm that a 14-membered ring was sacrosanct for macrolide activity and established the foundation for a new class of antibiotics: the azalides. mdpi.com

The prototypical azalide, azithromycin, demonstrated that this ring expansion led to significant advantages, including greater stability in acidic environments, which prevents the intramolecular degradation common to Erythromycin A. mdpi.com This improved stability is a direct consequence of modifying the C9 ketone, which is responsible for the formation of inactive spiroketal forms in the stomach. mdpi.comscirp.org The design principle, therefore, was to use the imino ether intermediate as a gateway to novel macrocyclic scaffolds that retain the essential binding elements of the parent molecule while overcoming its pharmacokinetic limitations.

Overcoming Antibiotic Resistance

SAR studies on derivatives of the this compound backbone have provided crucial insights into overcoming bacterial resistance, particularly against erythromycin-resistant strains of Streptococcus pneumoniae. Resistance in these pathogens is often mediated by the erm gene, which encodes an enzyme that methylates the ribosomal target, or the mef gene, which codes for an efflux pump.

Research into 4″-O-carbamate derivatives of an 11,12-cyclic carbonate of this compound has shown that these modifications can restore potent antibacterial activity. nih.gov These analogs demonstrated significantly improved activity against both erythromycin-susceptible and resistant strains of S. pneumoniae. nih.gov For instance, certain analogs were 4 to 32 times more effective than Erythromycin A against resistant strains. nih.gov This indicates a key design principle: modification at the C4″ position of the desosamine sugar, in conjunction with the rigidified imino ether core, can effectively counteract established resistance mechanisms.

Table 1: In Vitro Antibacterial Activity (MIC, μg/mL) of 4″-O-Carbamate Derivatives of 11,12-Cyclic Carbonate this compound

| Compound | R Group on Carbamate | S. pneumoniae (Erythromycin-Susceptible) | S. pneumoniae (Erythromycin-Resistant, erm + mef genes) |

| Erythromycin A | N/A | 0.03 | 16 |

| Derivative 1 | Ethyl | 0.03 | 0.5 |

| Derivative 2 | Propyl | 0.03 | 1 |

| Derivative 3 | Isopropyl | 0.03 | 1 |

| Derivative 4 | Phenyl | 0.03 | 2 |

Data synthesized from findings reported in the Journal of Antibiotics (Tokyo), 2011. nih.gov

Strategic Modifications for Enhanced Molecular Interactions

The imino ether structure provides a unique template for exploring interactions with the bacterial ribosome. Macrolides exert their antibiotic effect by binding to the 50S ribosomal subunit and blocking the exit tunnel for nascent peptides. drugbank.com SAR data suggest that the modifications originating from the imino ether scaffold can optimize this interaction.

C9 Position: The transformation of the C9 ketone into an imino ether is a fundamental modification. Further derivatization at this position, for example, creating N-aryl-alkyl acetamide (B32628) moieties on the C9 iminoether, has been explored to develop new ketolides with potent activity against resistant pathogens. scilit.comresearchgate.net This highlights a design principle focused on introducing specific side chains at the C9-imino position to create new contact points with the ribosome, potentially circumventing resistance-conferring mutations in the ribosomal RNA or proteins like L4 and L22. nih.gov

C6 Position: While not a direct modification of the imino ether bond, alterations at the C6 hydroxyl group (e.g., methylation to produce clarithromycin) are often combined with changes at C9. The SAR data from various 6-O-substituted derivatives show that this position is critical for modulating the conformation of the macrolactone ring. nih.gov This conformational control can, in turn, influence how the molecule, including the C9 region, presents itself to the ribosomal binding pocket, thereby improving affinity and antibacterial potency. nih.gov

C11/C12 Diol: The creation of an 11,12-cyclic carbonate in some imino ether derivatives introduces conformational rigidity to the macrolide backbone. nih.gov This rigidity can be advantageous, pre-organizing the molecule into a bioactive conformation that binds more tightly to the ribosome, contributing to the enhanced activity seen against resistant strains.

Computational and Theoretical Chemistry Studies

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide valuable insights into the three-dimensional structure and conformational flexibility of Erythromycin (B1671065) A 6,9-imino ether in different environments.

The conformational landscape of Erythromycin A 6,9-imino ether is complex due to the large and flexible macrolide ring. Molecular mechanics and molecular dynamics simulations are employed to identify low-energy conformations. These studies have revealed that the molecule can adopt several stable conformations, and the distribution of these conformers is influenced by the solvent and temperature. researchgate.net Understanding these conformational preferences is crucial as they can impact the molecule's reactivity and interaction with biological targets.

A study focusing on the conformational analysis of 9-deoxo-9a-aza-9a- and 9-deoxo-8a-aza-8a-homoerythromycin A 6,9-cyclic iminoethers utilized molecular mechanics to investigate their stable conformations. jst.go.jp While not directly on this compound itself, this research provides a framework for how such analyses are conducted on related complex macrolide structures. The study highlighted the importance of intramolecular hydrogen bonding in stabilizing specific conformations.

Erythromycin and its derivatives exert their antibacterial effect by binding to the 50S ribosomal subunit, inhibiting protein synthesis. researchgate.net Ligand-target docking simulations are computational techniques used to predict the binding mode and affinity of a ligand, such as this compound, to its biological target.

While direct docking studies on this compound are not extensively reported in publicly available literature, numerous studies have performed such simulations with erythromycin and its direct derivatives like azithromycin (B1666446). nih.govnih.gov These simulations have been instrumental in understanding the key interactions between the macrolide and the ribosomal RNA and proteins. For instance, molecular dynamics simulations have been used to study the binding affinities of erythromycin, cethromycin, and solithromycin (B1681048) to the E. coli ribosome. nih.gov Such studies typically involve:

Model Preparation: Building or obtaining a high-resolution 3D structure of the ribosomal target and the ligand.

Docking: Using algorithms to place the ligand into the binding site of the ribosome in various orientations and conformations.

Scoring: Evaluating the predicted binding poses based on scoring functions that estimate the binding free energy.

Analysis: Identifying the most favorable binding mode and analyzing the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

A cryo-electron microscopy structure of an erythromycin-dependent stalled ribosome complex revealed that the antibiotic redirects the path of the nascent peptide within the ribosomal tunnel, leading to translation arrest. nih.gov This provides a structural basis for understanding how erythromycin and related compounds function.

| Parameter | Description | Typical Software/Force Field |

|---|---|---|

| Receptor | Bacterial 50S ribosomal subunit (e.g., from E. coli or T. thermophilus) | PDB database |

| Ligand | This compound | ChemDraw, Avogadro |

| Docking Software | AutoDock, GOLD, Glide, MOE | Various |

| Force Field for Minimization | MMFF94x, AMBER, CHARMM | MOE, GROMACS, NAMD |

| Key Interactions Analyzed | Hydrogen bonds, van der Waals contacts, electrostatic interactions | PyMOL, VMD, LigPlot+ |

The solvent environment can significantly influence the conformation and reactivity of a molecule. Solvation models, both explicit (where individual solvent molecules are included in the simulation) and implicit (where the solvent is treated as a continuum), are used to study these effects on this compound.

Simulations in different solvents, such as water, acetone (B3395972), or chloroform (B151607), can reveal how the solvent polarity and hydrogen-bonding capacity affect the equilibrium between different conformers. beilstein-journals.orgulisboa.pt For example, in a polar protic solvent like water, conformations that maximize the exposure of polar groups to the solvent would be favored. Conversely, in a nonpolar solvent, conformations that minimize the exposure of polar groups would be more stable. This is particularly relevant for the Beckmann rearrangement step in its synthesis, which is often carried out in a biphasic solvent system. google.com

Ligand-Target Docking Simulations (e.g., with Ribosomal Subunits)

Quantum Chemical Calculations

Quantum chemical calculations provide a more detailed understanding of the electronic properties and reaction mechanisms at the atomic level.

Quantum chemical methods, such as Density Functional Theory (DFT), are used to calculate the electronic structure of this compound. These calculations can determine the distribution of electron density and identify the most reactive sites in the molecule.

The imino ether moiety (C=N-O) is a key functional group. Electronic structure analysis reveals the partial charges on the carbon, nitrogen, and oxygen atoms. The carbon atom of the imino group is electrophilic, while the nitrogen and oxygen atoms are nucleophilic. This charge distribution is critical for understanding the subsequent reduction of the imino ether to form the azalide ring of azithromycin.

| Atom/Group | Predicted Electronic Property | Implication for Reactivity |

|---|---|---|

| Imino Carbon (C9) | Electron-deficient (electrophilic) | Susceptible to nucleophilic attack (e.g., by a hydride in reduction) |

| Imino Nitrogen | Electron-rich (nucleophilic) | Can be protonated under acidic conditions |

| Ether Oxygen (in the 6,9-bridge) | Electron-rich (nucleophilic) | Contributes to the overall conformation and stability |

The formation of this compound from erythromycin A 9(E)-oxime via the Beckmann rearrangement is a crucial synthetic step. nih.govresearchgate.net Quantum chemical calculations can be used to model the reaction pathway and identify the transition state structures.

The Beckmann rearrangement is proposed to proceed through the formation of an O-sulfonyl derivative of the oxime, followed by an intramolecular rearrangement. nih.gov Computational studies can calculate the activation energies for different possible pathways, helping to elucidate the detailed mechanism. For example, calculations can compare the energetics of the formation of the 6,9-imino ether versus the isomeric 9,11-imino ether, providing insight into the observed product selectivity. researchgate.netresearchgate.net

A proposed mechanism for the isomerization of products from the Beckmann rearrangement of erythromycin A oxime has been introduced and supported by experimental evidence. researchgate.net While detailed computational studies on this specific isomerization are not widely published, such calculations would typically involve mapping the potential energy surface to locate the transition state connecting the two imino ether isomers.

Electronic Structure Analysis and Charge Distribution of the Imino Ether Moiety

Cheminformatics and Data Mining for Macrolide Research

The field of macrolide antibiotics has significantly benefited from the application of computational tools to navigate the vast chemical space and to guide the synthesis of novel derivatives with improved properties. Cheminformatics and data mining have become indispensable in the quest for new antibiotics that can overcome the challenge of growing bacterial resistance. These approaches allow for the systematic analysis of large chemical datasets, the identification of structure-activity relationships (SAR), and the prediction of pharmacokinetic and toxicological profiles of new molecular entities.

This compound serves as a crucial and structurally unique intermediate in the synthesis of azalide antibiotics, such as azithromycin. mdpi.comresearchgate.netnih.gov Its rigid bicyclic core presents a conserved scaffold that is amenable to chemical diversification, making it an attractive starting point for the generation of focused chemical libraries. The primary goal of constructing such libraries is to explore the chemical space around the core structure to discover compounds with enhanced biological activity, improved pharmacokinetic profiles, or novel mechanisms of action.

The construction of a chemical library from this compound would typically involve a series of chemical modifications at specific reactive sites on the molecule. While extensive libraries derived directly from this imino ether are not widely reported in public literature, the synthetic routes leading to and from it provide clear opportunities for diversification. For instance, the imino ether itself is the product of a Beckmann rearrangement of erythromycin A oxime. mdpi.comnih.gov Subsequent reduction of the imino ether leads to the 15-membered azalide ring, which is the core of azithromycin. google.com

A hypothetical chemical library derived from the this compound scaffold could be generated by introducing a variety of substituents at reactive positions. Key sites for modification include the hydroxyl groups on the macrolactone ring and the sugar moieties (desosamine and cladinose).

Table 1: Representative Virtual Chemical Library Derived from the this compound Scaffold

| Derivative ID | Modification Site | Introduced Substituent | Intended Property Modulation |

| EAIE-001 | 4"-hydroxyl | Propionyl | Improved cell permeability |

| EAIE-002 | 2'-hydroxyl | Acetyl | Enhanced stability |

| EAIE-003 | 11-hydroxyl | Methyl | Alteration of binding affinity |

| EAIE-004 | 4"-hydroxyl | Carbamate | Increased antibacterial activity |

| EAIE-005 | 2'-hydroxyl | Fluoroethyl | Enhanced metabolic stability |

Analysis of such a library, even if virtual, would be performed using cheminformatic tools. This involves the calculation of a wide range of molecular descriptors for each compound in the library. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity), and 3D (e.g., molecular shape, surface area). By comparing the descriptor values across the library, researchers can ensure chemical diversity and identify subsets of compounds with desirable drug-like properties for potential synthesis.

Predictive modeling plays a crucial role in modern drug discovery by enabling the in silico assessment of key molecular properties, thereby reducing the time and cost associated with synthesizing and testing new compounds. For a complex molecule like this compound, predictive models for chemical reactivity and synthetic accessibility are particularly valuable.

Chemical Reactivity Prediction:

The chemical reactivity of this compound and its potential derivatives can be modeled using quantum mechanical (QM) calculations and quantitative structure-activity relationship (QSAR) models. QM methods can provide insights into the electron distribution, molecular orbital energies (e.g., HOMO and LUMO), and electrostatic potential of the molecule. These properties are fundamental to understanding its reactivity towards different reagents and reaction conditions. For example, the calculated partial charges on specific atoms can indicate likely sites for nucleophilic or electrophilic attack.

QSAR models can be developed to predict the reactivity of a series of related compounds based on their structural features. univ-biskra.dz For a library of imino ether derivatives, a QSAR model could be trained to predict the rate of a specific reaction, such as the reduction of the imino ether to the corresponding amine.

Table 2: Key Descriptors for Predictive Reactivity Models of Macrolide Derivatives

| Descriptor Type | Specific Descriptor | Relevance to Reactivity |

| Quantum Mechanical | LUMO Energy | Predicts susceptibility to nucleophilic attack |

| Quantum Mechanical | Partial Atomic Charges | Identifies electrophilic and nucleophilic centers |

| Topological | Wiener Index | Relates to molecular branching and compactness |

| Electronic | Hammett Constants | Quantifies electronic effects of substituents |

Synthetic Accessibility Prediction:

The synthetic accessibility of a molecule is a measure of how easily it can be synthesized. nih.gov For complex natural product derivatives, this is a critical consideration. Several computational methods have been developed to predict synthetic accessibility, often by analyzing the molecule's structure in the context of known chemical reactions and commercially available starting materials. mdpi.comneurosnap.ai These models typically assign a score based on factors such as molecular complexity, the number of chiral centers, and the presence of rare or strained ring systems. nih.gov

For this compound, its synthetic accessibility is inherently linked to the availability of Erythromycin A as a starting material. mdpi.com Predictive models for the accessibility of its derivatives would need to consider the feasibility of the chemical transformations required to introduce new functional groups.

Table 3: Factors Influencing Predicted Synthetic Accessibility of this compound Derivatives

| Factor | Description | Impact on Accessibility Score |

| Starting Material | Availability and cost of Erythromycin A. | High availability improves the score. |

| Reaction Complexity | Number of synthetic steps from the imino ether. | Fewer steps lead to a better score. |

| Stereocontrol | Number of stereocenters that need to be controlled. | High stereochemical complexity lowers the score. |

| Fragment Analysis | Comparison of molecular fragments to known building blocks. | Presence of common fragments improves the score. |

By integrating these predictive models into the design-synthesis-test cycle, researchers can prioritize the synthesis of derivatives of this compound that are not only predicted to be biologically active but are also chemically tractable and synthetically feasible.

Advanced Analytical Methods for Research and Development

Chromatographic Techniques for Purity Profiling and Quantitative Analysis

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for assessing the purity and quantifying Erythromycin (B1671065) A 6,9-imino ether and its related substances. maxwellsci.comresearchgate.netgoogle.com